Product packaging for 1h-Imidazo[4,5-g]quinoline(Cat. No.:CAS No. 269-08-9)

1h-Imidazo[4,5-g]quinoline

Cat. No.: B13781378
CAS No.: 269-08-9
M. Wt: 169.18 g/mol
InChI Key: HPBWGDYYASFXRY-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinoline is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. While specific biological data for this isomer is limited, its structural analogs, particularly the 1H-imidazo[4,5-c]quinoline series, are extensively researched for their significant immunomodulatory and anticancer properties . These related compounds are known to function as potent agonists of Toll-like receptors (TLR7 and TLR8), activating immune responses by inducing the production of cytokines such as interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and interleukins (IL-6, IL-12) . This mechanism underpins the antiviral and antitumor activity of approved drugs like imiquimod, highlighting the potential of the imidazoquinoline core for developing novel immunotherapies . Beyond immunology, the fused quinoline architecture is a key building block for designing kinase inhibitors that target crucial carcinogenic pathways, including those mediated by c-Met, VEGF, and EGFR receptors . The quinoline nucleus is considered a versatile and "druggable" template due to its favorable physicochemical properties and ability to undergo various synthetic modifications, facilitating structure-activity relationship (SAR) studies . Furthermore, imidazoquinoline derivatives are being explored for their photophysical properties, showing promise as fluorescent probes and potential materials for biosensing applications . This product is intended for research purposes only, such as in hit-to-lead optimization campaigns, SAR exploration, and as a synthetic intermediate for developing new chemical entities. Research Applications: Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel bioactive molecules. Immunology Research: A key intermediate for studying TLR7/TLR8-mediated immune activation. Chemical Biology: Useful as a building block for developing fluorescent tags or molecular probes. Kinase Profiling: Potential starting point for the development of protein kinase inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B13781378 1h-Imidazo[4,5-g]quinoline CAS No. 269-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269-08-9

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

5H-imidazo[4,5-g]quinoline

InChI

InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H

InChI Key

HPBWGDYYASFXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=NC=NC3=CC2=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Imidazo 4,5 G Quinoline Derivatives

Established Synthetic Pathways for the 1H-Imidazo[4,5-g]quinoline Core

Traditional approaches to constructing the this compound scaffold typically involve sequential reactions to build the fused heterocyclic system. These pathways are well-documented and offer reliable access to a wide range of derivatives.

The construction of the this compound ring system is generally achieved through multi-step synthetic sequences that rely on key chemical intermediates. A common and versatile strategy begins with commercially available or readily synthesized quinoline (B57606) precursors. acs.org

One widely used pathway starts from quinolin-4-ol derivatives. acs.org This process involves several key transformations:

Nitration: The quinoline ring is first nitrated, typically at the 3-position, using reagents like nitric acid in propionic acid to yield 3-nitroquinolinols. acs.org

Chlorination: The resulting hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step produces a crucial intermediate, 4-chloro-3-nitroquinoline (B17048). acs.orgnih.gov

Amination: The highly reactive 4-chloro substituent is displaced by an appropriate amine. This nucleophilic aromatic substitution introduces a side chain that will ultimately become part of the imidazole (B134444) ring or a substituent on it. acs.org

Reduction: The nitro group at the 3-position is reduced to an amino group. This reduction is commonly performed using catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like iron or zinc in the presence of an acid or ammonium (B1175870) chloride. nih.govacs.orgbinghamton.edu This step generates a key quinoline-3,4-diamine (B1585804) intermediate.

Cyclization: The final step is the formation of the imidazole ring, which is discussed in more detail in the following section.

Another established route begins with 2-amino-5-iodobenzoic acid, which undergoes a three-step sequence to prepare an initial 4-chloro-6-iodo-3-nitroquinoline (B3377760) intermediate, which can then be further functionalized. acs.org The table below summarizes key intermediates in these synthetic pathways.

Intermediate CompoundRole in Synthesis
3-NitroquinolinolsPrecursors for chlorination to form activated quinolines. acs.org
4-Chloro-3-nitroquinolineA key versatile intermediate for introducing various amine substituents at the C4 position. acs.orgnih.govacs.org
N-Substituted-3-nitroquinolin-4-aminesIntermediates formed after the amination step, prior to nitro group reduction. acs.org
Quinoline-3,4-diaminesEssential precursors for the final cyclization step to form the imidazole ring. nih.govbinghamton.edu
1H-Imidazo[4,5-c]quinoline N-oxideAn intermediate that can be converted to 4-amino derivatives. google.comjku.at

The final and defining step in many synthetic routes is the cyclization of a quinoline-3,4-diamine intermediate to form the fused imidazole ring. The choice of cyclizing agent determines the substituent at the 2-position of the resulting imidazoquinoline core.

Common cyclization strategies include:

Condensation with Orthoesters: Reacting the diamine intermediate with an orthoester, such as triethyl orthoformate (TEOF) or trimethyl orthovalerate, is a widely used method. nih.govgoogle.com The use of TEOF introduces a hydrogen at the C2 position, while other orthoesters can install alkyl groups. This reaction is often catalyzed by an acid like formic acid and may require azeotropic distillation to remove alcohol byproducts, driving the reaction to completion. google.com

Reaction with Carboxylic Acids or Aldehydes: Condensation of the diamine with carboxylic acids or aldehydes, followed by oxidative cyclization, can also be employed to form the imidazole ring.

Use of Diphosgene: For the synthesis of imidazo[4,5-c]quinolin-2-ones, diphosgene can be used to cyclize the diamine intermediate, forming a urea-like ring structure. acs.org

Aza-Wittig Reaction: An efficient synthesis has been reported involving a sequence of Van Leusen/Staudinger/aza-Wittig/carbodiimide-mediated cyclization reactions. nih.gov

The table below outlines various cyclization methods.

Precursor Reagent/Method C2-Substituent Reference(s)
Quinoline-3,4-diamine Triethyl orthoformate (TEOF) Hydrogen , google.com
Quinoline-3,4-diamine Trimethyl orthovalerate Butyl nih.gov
Quinoline-3,4-diamine Diphosgene Carbonyl (oxo) acs.org

The selection of starting materials is critical for the successful synthesis of specific this compound derivatives. The nature of the substituents on the initial quinoline or aniline (B41778) precursors dictates the final structure and often influences the reaction conditions required. acs.orgacs.org

Functional group compatibility is a major consideration throughout the multi-step synthesis. For instance:

Protecting Groups: Certain reactive functional groups on the precursors may need to be protected during intermediate steps to prevent unwanted side reactions.

Reaction Conditions: The choice of reagents must be compatible with the functional groups present on the substrate. For example, strong acidic or basic conditions used in one step might cleave sensitive groups installed earlier. The demethylation of methoxy (B1213986) groups using boron tribromide (BBr₃) requires an inert atmosphere and low temperatures to be effective. nih.gov

Regioselectivity: In some cases, reactions can yield multiple isomers. For example, the alkylation of the imidazole tricycle can produce undesired regioisomers, necessitating careful control of reaction conditions or purification to isolate the target compound. binghamton.edu The synthesis of 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline can face challenges with regioselectivity, potentially requiring protective group strategies to avoid competing reactions at the chloro position.

Advanced Synthetic Approaches and Process Optimization

An example is an acid-promoted cascade reaction for synthesizing imidazo[4,5-c]quinolin-2-ones. nih.gov This method starts with N-(4-chloroquinolin-3-yl)carbamates, which react with amines in a one-pot procedure. The sequence involves an initial intermolecular amination at the C4 position, followed by an intramolecular cyclization to form the fused imidazolidinone ring. nih.gov This convergent approach allows for the rapid assembly of the core structure. Other multi-component reactions have been developed for related quinoline systems, often using catalysts to facilitate the condensation of several starting materials in a single step. researchgate.netdntb.gov.ua

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1H-imidazo[4,5-g]quinolines, to create more environmentally benign processes.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net A solvent-free microwave thermolysis method has been described as a rapid, high-yielding, and environmentally friendly protocol for synthesizing quinoline-based imidazole derivatives. researchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile or hazardous organic solvents. Green approaches focus on using more benign alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. researchgate.netdntb.gov.ua

Catalysis: The development of efficient catalysts can reduce the need for stoichiometric reagents that generate significant waste. This includes the use of nanocatalysts or organocatalysts that can be recycled and reused. researchgate.net An environmentally friendly synthesis of related imidazo[4,5,1-ij]quinolines has been described using a versatile two-step process that includes a reductive cyclization. researchgate.net

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of 1H-imidazoquinoline derivatives, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced efficiency over conventional heating methods. acs.org This technology is particularly effective for key steps in the construction and derivatization of the imidazoquinoline core, such as cyclization and cross-coupling reactions. acs.orgresearchgate.net

Researchers have successfully employed microwave irradiation for the final step in creating N-substituted 1H-imidazo[4,5-c]quinolin-4-amines. nih.govscispace.com For instance, the reaction of a 4-chloro-1H-imidazo[4,5-c]quinoline intermediate with an appropriate aniline can be carried out in absolute ethanol under microwave heating at 120-130°C for approximately 40 minutes (2400 seconds) to yield the desired product. nih.govscispace.com Similarly, Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents onto the heterocyclic core have been efficiently performed in a microwave reactor, facilitating the rapid generation of diverse compound libraries. acs.org

The synthesis of related fused imidazole systems, such as imidazo[4,5-f] Current time information in Bangalore, IN.google.comphenanthroline derivatives, has also benefited from this approach. nih.gov A mixture of 1,10-phenanthroline-5,6-dione, a substituted benzaldehyde, and ammonium acetate (B1210297) in glacial acetic acid can be heated at 100°C for just 20 minutes under microwave irradiation to produce the target compounds in high yields (82-95%). nih.gov These examples underscore the versatility and power of microwave assistance in streamlining the synthesis of complex heterocyclic structures.

Table 1: Examples of Microwave-Assisted Reactions in Imidazoquinoline Synthesis

Reaction Type Reactants Conditions Product Reference
C-N Coupling 4-Chloro-1H-imidazo[4,5-c]quinoline, Aniline Ethanol, 120°C, 2400s N-Phenyl-1H-imidazo[4,5-c]quinolin-4-amine scispace.com
C-N Coupling 4-Chloro-1H-imidazo[4,5-c]quinoline intermediate Ethanol, 130°C 1H-Imidazo[4,5-c]quinolin-4-amine derivative nih.gov
Suzuki Coupling Iodinated imidazolidinone intermediate, Arylboronic acid Pd(PPh₃)₄, K₂CO₃, DME/EtOH/H₂O Aryl-substituted imidazoquinoline derivative acs.org
Cyclocondensation 1,10-Phenanthroline-5,6-dione, Benzaldehyde, NH₄OAc Acetic acid, 100°C, 20 min Imidazo[4,5-f] Current time information in Bangalore, IN.google.comphenanthroline derivative nih.gov

**2.3. Derivatization Strategies for Functionalization and Structural Diversification

Derivatization Strategies for Functionalization and Structural Diversification

Substitution Reactions at Imidazole and Quinoline Ring Positions

The functionalization of the 1H-imidazoquinoline scaffold through substitution reactions is a cornerstone of developing new derivatives with tailored properties. Modifications are commonly targeted at the C2 position of the imidazole ring and the C4 position of the quinoline ring. nih.govnih.govnih.gov

A prevalent strategy involves a multi-step synthesis that builds the core and introduces substituents sequentially. nih.gov A typical route may start with a quinoline-2,4-diol, which undergoes nitration to produce a 3-nitroquinoline-2,4-diol. nih.gov Subsequent chlorination with an agent like phenylphosphonic dichloride yields a 2,4-dichloro-3-nitroquinoline (B146357) intermediate. nih.gov This intermediate is a versatile platform for further derivatization. Nucleophilic aromatic substitution at the C4 position is a key reaction; the highly reactive chloro group can be displaced by various amines. binghamton.edu For example, reaction with ammonia (B1221849) or its equivalents is a common method to install the C4-amino group, which is a critical feature for the biological activity of many imidazoquinolines. google.com

The C2 position of the imidazole ring is another key site for diversification. Following the formation of a 3,4-diaminoquinoline intermediate, condensation with a carboxylic acid followed by cyclization introduces a substituent at the C2 position. nih.gov This allows for the incorporation of a wide array of groups, including alkyl, cycloalkyl, and aryl moieties. nih.govnih.govnih.gov

Table 2: Key Substitution Reactions for Imidazoquinoline Functionalization

Position Reaction Type Reagents/Conditions Resulting Group Reference
Quinoline C4 Nucleophilic Aromatic Substitution Amine (R-NH₂) 4-Amino or 4-Alkylamino group nih.govbinghamton.edu
Quinoline C4 Nucleophilic Substitution Ammonia, Dibenzylamine, or Azide 4-Amino group google.com
Imidazole C2 Condensation/Cyclization Carboxylic Acid (R-COOH) 2-Substituted (e.g., alkyl, aryl) imidazole ring nih.gov
Imidazole N-Methylation Alkylation Methyl Iodide, NaOH, TBAB N-Methyl group on imidazolidinone ring acs.org

Introduction of Heterocyclic and Aliphatic Side Chains

The introduction of diverse side chains, both heterocyclic and aliphatic, at various positions on the 1H-imidazoquinoline core is a primary strategy for modulating physicochemical properties and biological activity. Extensive structure-activity relationship (SAR) studies have focused on substitutions at the C2 and C4 positions. nih.govnih.gov

At the C2 position, a variety of hydrophobic alkyl and cycloalkyl groups have been introduced. nih.gov Examples include butyl, cyclopentyl, cyclohexyl, and even bulky adamantyl groups. nih.govnih.govbinghamton.edu The introduction of a 2-cycloalkyl group can be achieved by condensing the precursor 3,4-diaminoquinoline with the corresponding cycloalkyl carboxylic acid. nih.gov Conversely, incorporating polar functionalities is also a key strategy. For instance, a 2-(4-tetrahydropyranyl) substituent has been explored to balance lipophilicity and potentially improve solubility. nih.gov

The C4 position is frequently functionalized with an amino linker, which can then be attached to various aryl groups. The N-(3,4-dichlorophenyl) group at the 4-amino position has been shown to be beneficial in certain biological contexts. nih.gov In other work, the quinoline ring itself has been replaced with other aromatic and non-aromatic substituents, such as pyridine (B92270), phenyl, or methyl-imidazole, through cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. acs.org This highlights the possibility of extensive structural diversification by treating the core as a scaffold for attaching varied side chains.

Table 3: Examples of Introduced Side Chains on the 1H-Imidazo[4,5-c]quinoline Scaffold

Position Side Chain Type Specific Example Reference
C2 Cycloalkyl 2-Cyclohexyl nih.gov
C2 Cycloalkyl 2-(1-Adamantyl) nih.gov
C2 Aliphatic 2-Butyl binghamton.edu
C2 Heterocyclic 2-(4-Tetrahydropyranyl) nih.gov
C4-Amino Aryl N-(3,4-Dichlorophenyl) nih.gov
C4-Amino Aryl N-(3,5-Dichlorophenyl) nih.gov
N1 Arylmethyl 1-(4-Methoxybenzyl) binghamton.edunih.gov
N1 Arylmethyl 1-(3,4,5-Trimethoxybenzyl) nih.gov

Formation of N-Substituted this compound Derivatives

Substitution at the nitrogen atoms of the 1H-imidazoquinoline core, particularly at the N1 position of the imidazole ring, provides another critical avenue for structural modification. The substituent at this position can significantly influence the molecule's properties.

The synthesis of N1-substituted derivatives is typically achieved by alkylating or arylating a pre-formed imidazoquinoline core or an appropriate precursor. A common method for N-alkylation involves using an alkyl halide, such as methyl iodide or an appropriately substituted benzyl (B1604629) halide, in the presence of a base. acs.org For example, 1-methyl-2-phenyl derivatives of the related imidazo[4,5-f]quinoline isomer are synthesized by treating the parent compound with methyl iodide in DMF.

The synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) and its derivatives showcases a robust route to N1-arylmethyl compounds. nih.gov This involves reacting a 4-chloro-3-nitroquinoline intermediate with a substituted benzylamine, followed by reduction of the nitro group and subsequent cyclization to form the imidazole ring. nih.govacs.org Another approach involves the reaction of a 1H-imidazo[4,5-c]quinoline N-oxide with phthalimide (B116566) in the presence of a base like tri-n-butylamine and benzoyl chloride to form an intermediate that leads to N-substituted products. google.com The formation of N-oxides themselves, for instance by treating the parent heterocycle with an oxidizing agent like m-CPBA, represents another form of N-functionalization. jku.at

Table 4: Methods for N-Substitution of the Imidazoquinoline Ring

Nitrogen Position Reaction Type Reagents Substituent Reference
Imidazole N1 Alkylation Methyl Iodide, DMF 1-Methyl
Imidazole N1 Alkylation R¹NH₂, then cyclization 1-Substituted (e.g., isobutyl, benzyl) google.comnih.gov
Imidazole N1 Methylation MeI, NaOH(aq), DCM, TBAB 1-Methyl acs.org
Quinoline N5 Oxidation m-Chloroperoxybenzoic acid (m-CPBA) 5-Oxide jku.at

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of 1H-imidazoquinoline derivatives are critical steps to ensure the high purity required for analytical characterization and biological testing. A combination of techniques including extraction, precipitation, chromatography, and recrystallization is typically employed. acs.orgnih.govbinghamton.edu

Chromatographic methods are central to the purification process. Silica gel column chromatography, including flash chromatography, is widely used to separate the desired product from reaction byproducts and excess reagents. binghamton.eduacs.org For more challenging separations and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. acs.orgbinghamton.edu The selection of the mobile phase modifier in preparative HPLC can be crucial; while trifluoroacetic acid (TFA) is common, it has been found to react with certain imidazoquinoline derivatives. binghamton.edu In such cases, switching to a formic acid modifier can resolve the issue and allow for successful purification. binghamton.edu Ultra-Performance Liquid Chromatography (UPLC) with specific columns (e.g., Acquity UPLC BEH C18) and buffered mobile phases (e.g., ammonium acetate) is also used for final purity analysis. acs.org

Standard workup procedures often involve liquid-liquid extraction. For instance, after a reaction, the mixture may be dissolved in a solvent like dichloromethane (B109758) or ethyl acetate and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to remove acidic impurities. acs.orgbinghamton.edu This basic extraction has been noted as particularly helpful in removing certain impurities formed during nitro reduction steps. binghamton.edu Precipitation and filtration are also common isolation techniques. Products can sometimes be precipitated by adding water to the reaction mixture, collected by filtration, and then washed to remove residual solvents and impurities. acs.org Finally, recrystallization from suitable solvent systems, such as methanol/water, is often performed to obtain highly crystalline, pure final products. scispace.com

Table 5: Purification and Isolation Techniques

Technique Application/Details Compound Type Reference
Preparative HPLC Purification of final products. Use of formic acid modifier to avoid reaction with TFA. Amine-containing derivatives binghamton.edu
Flash Column Chromatography Purification of crude products. Intermediates and final products acs.org
Silica Gel Chromatography General purification of intermediates. 2-Butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline binghamton.edu
Basic Extraction Workup step to remove acidic impurities. 3,4-Diaminoquinoline intermediates binghamton.edu
Recrystallization Final purification to obtain crystalline solid. N-substituted 1H-imidazo[4,5-c]quinolin-4-amines scispace.com
UPLC Final purity assessment (≥95%). Kinase inhibitor analogues acs.org
Filtration Isolation of precipitated product from reaction mixture. Intermediates after quenching with water acs.org

Computational and Theoretical Investigations of 1h Imidazo 4,5 G Quinoline and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a powerful lens through which to view its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its thermodynamic stability.

In a typical DFT study, the initial coordinates of the atoms of an imidazoquinoline derivative are used as a starting point. The calculations then iteratively adjust these coordinates to find a minimum on the potential energy surface, which corresponds to the most stable molecular geometry. Key outputs from these calculations include optimized bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

To understand the photophysical properties of molecules, such as their absorption of UV-visible light, Time-Dependent Density Functional Theory (TDDFT) is the most widely employed method. TDDFT calculates the energies of electronic transitions from the ground state to various excited states.

This method can predict the electronic absorption spectrum of a compound, yielding the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. For imidazoquinoline derivatives, TDDFT can elucidate how structural modifications influence their color and photoluminescent properties. Studies on the broader class of imidazopyridines have shown that this class of heterocyclic compounds exhibits unique and versatile optical properties. researchgate.net By introducing different electron-donating or electron-withdrawing groups onto the heterocyclic core, the electronic transition energies can be tuned, leading to shifts in the absorption spectra. These theoretical predictions are invaluable for designing new molecules for applications in materials science, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It also indicates higher polarizability and a greater wavelength of light absorption.

Computational studies on various heterocyclic systems, including imidazoquinolines, routinely calculate these orbital energies. The analysis helps in understanding how different substituents can alter the electronic properties and reactivity of the parent molecule. For example, adding an electron-donating group typically raises the HOMO energy level, making the molecule a better electron donor. Conversely, an electron-withdrawing group tends to lower the LUMO energy, making it a better electron acceptor. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Imidazoquinoline Analogues
Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity Characteristic
Unsubstituted Core-6.2-1.54.7High Stability
With Electron-Donating Group-5.8-1.44.4Increased Nucleophilicity
With Electron-Withdrawing Group-6.5-1.94.6Increased Electrophilicity

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species. chemrxiv.org

The typical color scheme uses red to denote regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green or yellow areas represent neutral or weakly charged regions.

For the 1H-Imidazo[4,5-g]quinoline scaffold, an MEP map would likely show negative potential (red) around the nitrogen atoms of both the imidazole (B134444) and quinoline (B57606) rings, as their lone pairs of electrons create electron-rich areas. researchgate.net These sites would be the most probable points for protonation or interaction with metal cations. Conversely, regions with positive potential (blue) might be located on the hydrogen atoms attached to the nitrogen (N-H), making them potential hydrogen bond donors. By analyzing the MEP map, chemists can predict the most likely sites for intermolecular interactions, which is crucial for understanding biological activity and designing new derivatives.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are particularly important in drug discovery for predicting how a potential drug molecule (a ligand) might bind to its biological target, such as a protein or enzyme.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in various positions and conformations within the binding site of the target protein and calculating a "docking score" for each pose, which estimates the binding affinity.

Derivatives of the related 1H-Imidazo[4,5-c]quinoline have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have targeted a wide range of proteins, including kinases, which are often implicated in cancer, and microbial enzymes, for the development of new antibiotics. For example, docking studies of imidazoquinoline derivatives with the gingipain R protein from Porphyromonas gingivalis, a bacterium associated with periodontitis, have shown that these compounds can bind with high affinity to the active site. nih.gov

The results of docking simulations provide detailed information about the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is critical for structure-activity relationship (SAR) studies, helping researchers understand why certain derivatives are more potent than others and guiding the design of new analogues with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Summary of Molecular Docking Studies on Imidazoquinoline Derivatives
Derivative ClassBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesTherapeutic Area
1H-Imidazo[4,5-c]quinoline-4-amine analoguesA3 Adenosine (B11128) Receptor-8.5 to -10.2Phe168, Trp243, Leu246Inflammation, Pain
Quinoline-amidrazone hybridsc-Abl Kinase-7.9Met318, Asp381Anticancer pensoft.net
Iodoquinazoline derivativesCarbonic Anhydrase XII-8.45His66, Lys168, Pro202Anticancer nih.gov
Biquinoline-imidazole-benzothiazole hybridsEGFRN/AN/AAnticancer researchgate.net
Imidazole quinolinesGingipain R-7.7 to -9.2Cys477, His444Antibacterial nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into the conformational dynamics of these ligands and the stability of their complexes with biological targets, such as proteins and enzymes. These simulations can reveal how a ligand adapts its shape upon binding and how stable the resulting complex is under physiological conditions.

The stability of a protein-ligand complex is often evaluated by analyzing several parameters throughout the simulation. Key metrics include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms or a ligand's heavy atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. Studies on quinoline derivatives as protease inhibitors have used RMSD to confirm the stability of ligand-enzyme complexes nih.gov.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. When a ligand is bound, a decrease in the RMSF of residues in the binding pocket can indicate a stabilizing effect of the ligand. This analysis has been applied to pyrido fused imidazo[4,5-c]quinoline derivatives to understand stabilization induced by ligand interactions nih.govnih.gov.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes or how the ligand is shielded from the solvent upon binding nih.gov.

Hydrogen Bonds: The formation and maintenance of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the tracking of these bonds over time, and a high number of stable hydrogen bonds often correlates with a stable complex nih.govugm.ac.id.

In a study involving novel pyrido fused imidazo[4,5-c]quinoline derivatives as potential anti-tumor agents targeting phosphoinositide 3-kinase (PI3K), MD simulations supported the potential of the most promising candidate by demonstrating the relative stabilization it induced through interactions within the binding site nih.govnih.gov. Similarly, simulations on quinoline derivatives designed as protease inhibitors for SARS-CoV-2 indicated the formation of stable ligand-protein complexes, validating docking results nih.gov.

ParameterDescriptionImplication for Stability
RMSD Measures the average deviation of atomic positions from a reference structure.A low, stable RMSD value over time indicates the complex has reached equilibrium.
RMSF Measures the fluctuation of individual amino acid residues.Reduced fluctuation in binding site residues suggests stabilization by the ligand.
Rg Measures the compactness of the protein-ligand complex.A stable Rg indicates the protein maintains its overall tertiary structure.
SASA Calculates the surface area of the complex accessible to solvent.A decrease may indicate the ligand binding in a buried pocket, leading to stability.
H-Bonds Tracks the number of hydrogen bonds between ligand and protein.A consistent, high number of hydrogen bonds suggests strong, stable interactions.

This table summarizes key parameters analyzed in Molecular Dynamics simulations to assess the stability of protein-ligand complexes.

Free Energy Calculations in Ligand Binding (e.g., MM/GBSA)

To quantify the binding affinity between a ligand and its target protein, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed. lu.se These methods estimate the free energy of binding (ΔG_bind) by combining molecular mechanics energy calculations with continuum solvation models. They offer a balance between the speed of simple docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation. lu.se

The binding free energy is typically calculated using snapshots from an MD simulation, averaging the values over a stable trajectory. The general equation for this calculation is:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bonds, angles, dihedrals), van der Waals (ΔG_vdw), and electrostatic (ΔG_elec) interactions. nih.govlu.se

ΔG_solv is the change in solvation free energy. It is composed of a polar component (calculated using the GB or PB model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.govlu.se

TΔS represents the change in conformational entropy upon binding. This term is computationally demanding to calculate and is often omitted, leading to a relative, rather than absolute, binding energy that is useful for comparing a series of related compounds. lu.se

MM/GBSA and MM/PBSA have been successfully used to study derivatives of the imidazoquinoline scaffold. For instance, in the investigation of pyrido fused imidazo[4,5-c]quinolines as potential PI3K inhibitors, the Prime MM-GBSA algorithm was used to calculate the binding free energy for the designed molecules from their docked poses nih.govnih.govresearchgate.net. This analysis helped to validate the docking results and provided a more accurate estimation of the binding affinity of the potential inhibitors. nih.govnih.gov Studies on other heterocyclic systems have also shown that MM/GBSA calculations can indicate favorable binding free energies for promising compounds. najah.edu

Energy ComponentDescriptionContribution to Binding
ΔG_vdw (van der Waals) Energy from dispersion and repulsion forces.Favorable (negative)
ΔG_elec (Electrostatic) Energy from electrostatic interactions between charges.Favorable (negative)
ΔG_solv_polar Energy penalty for moving from polar solvent to less polar binding site.Unfavorable (positive)
ΔG_solv_nonpolar Energy from hydrophobic interactions (related to SASA).Favorable (negative)
ΔG_bind (Total) The overall binding free energy.A more negative value indicates stronger binding.

This table breaks down the typical energy components calculated in an MM/GBSA analysis to determine the binding free energy of a ligand.

Prediction of Molecular Properties and Behavior

Protonation Equilibria and Tautomerism Studies

Heterocyclic compounds like this compound can exist as a mixture of two or more structural isomers called tautomers, which are in equilibrium and readily interconvert, most commonly through the migration of a proton. The relative populations of these tautomers can be significantly influenced by environmental factors such as solvent polarity and pH. frontiersin.org Understanding the predominant tautomeric form is crucial, as different tautomers can exhibit distinct biological activities and binding modes.

Computational quantum-chemical methods, particularly Density Functional Theory (DFT), are widely used to study tautomeric equilibria. nih.gov These calculations can determine the relative energies and Gibbs free energies of different tautomers in the gas phase or in solution (using continuum solvent models like PCM or COSMO). nuph.edu.ua This allows for the prediction of the most stable tautomer under specific conditions. For example, a theoretical study on pyrido[2c,1c:2,3]imidazo[4,5-b]quinoline identified three possible tautomers (OH, CH, and NH forms) and, based on DFT and Atoms in Molecules (AIM) analysis, determined the CH tautomer to be the most stable. sibran.ru

Theoretical Prediction of Spectroscopic Signatures (e.g., Absorption and Emission)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for interpreting experimental data and designing new compounds with desired photophysical characteristics. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to simulate electronic absorption (UV-Vis) and fluorescence emission spectra. nih.govbeilstein-journals.org

These calculations can predict:

Maximum Absorption Wavelength (λ_max): The wavelength at which the molecule absorbs light most strongly. This corresponds to the energy required to promote an electron from a lower-energy molecular orbital (typically the HOMO) to a higher-energy one (typically the LUMO).

Oscillator Strength: A measure of the intensity of an electronic transition.

Emission Wavelength: The wavelength of light emitted when an electron returns from an excited state to the ground state.

Stokes Shift: The difference in wavelength (or energy) between the maximum absorption and maximum emission, which provides insight into the structural changes that occur in the excited state.

Studies on related imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines have demonstrated that TD-DFT calculations can successfully predict their photophysical properties. researchgate.netresearchgate.net These studies have shown that changing the core structure from an imidazo[1,5-a]quinoline (B8571028) to an imidazo[5,1-a]isoquinoline (B3349720) leads to a significant blue shift (hypsochromic effect) in the emission spectrum. researchgate.net Similarly, the quaternization of imidazo[1,5-a]pyridine (B1214698) derivatives was shown both experimentally and through DFT calculations to cause a large bathochromic (red) shift in both absorption and emission spectra due to an additional charge transfer transition. mdpi.com The accuracy of these predictions is often improved by including the effects of the solvent in the calculation, typically through a polarizable continuum model (PCM). beilstein-journals.org

Compound FamilyPredicted PropertyComputational FindingReference
Imidazo[1,5-a]quinolinesEmissionIntense blue luminescence researchgate.net
Imidazo[5,1-a]isoquinolinesAbsorption/EmissionHypsochromic (blue) shift compared to imidazo[1,5-a]quinolines researchgate.net
Imidazo[1,5-a]pyridinium SaltsAbsorption/EmissionBathochromic (red) shift of ~100 nm upon quaternization mdpi.com
8-Hydroxyquinoline EstersAbsorptionGood agreement between experimental and CAM-B3LYP calculated wavelengths nih.gov

This table presents examples of theoretically predicted spectroscopic properties for imidazoquinoline-related compounds.

Computational Approaches to Chemical Reactivity and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the chemical reactivity and stability of molecules like this compound. By calculating the electronic structure, DFT provides access to a range of "reactivity descriptors" that help predict how a molecule will behave in a chemical reaction.

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO (E_HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons (electrophilicity). scirp.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. scirp.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) quantify the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the sites of reaction. scirp.org

A theoretical investigation into imidazo[1,2-a]pyridine (B132010) derivatives used these DFT-based descriptors to assess their reactivity and stability. scirp.org The analysis of MEP maps and other descriptors revealed that nitrogen atoms in the ring system were often the primary nucleophilic sites. scirp.org Such studies provide valuable insights that can guide the synthesis and functionalization of new this compound derivatives for specific applications.

In Silico Screening and Design of Novel Derivatives

In silico methods, which encompass a range of computational techniques, are indispensable in modern drug discovery for the rational design and screening of novel bioactive molecules. For the this compound scaffold, these approaches accelerate the identification of promising derivatives by predicting their biological activity before synthesis, thereby saving time and resources.

Key in silico techniques include:

Virtual Screening: This involves computationally screening large libraries of virtual compounds against a specific biological target. A common approach is structure-based virtual screening, which uses molecular docking to predict how well each compound in a database fits into the binding site of a target protein. mdpi.com The compounds are then ranked based on a scoring function that estimates binding affinity. mdpi.com

Ligand-Based Design: When the 3D structure of the target is unknown, models can be built based on a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) establish a mathematical correlation between the chemical features of the molecules and their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds and guide the design of more potent derivatives. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can be used as a 3D query to search compound databases for molecules that match the required features. mdpi.com

These methodologies have been applied to related imidazoquinoline systems. For example, a study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine receptor modulators used computational docking to predict the binding site. nih.gov In another project, novel pyrido fused imidazo[4,5-c]quinoline derivatives were designed and evaluated as potential anti-tumor agents using molecular docking and MM-GBSA analysis, leading to the identification of a highly promising candidate. nih.govnih.govresearchgate.net Following the in silico design and screening, the most promising candidates are then synthesized and subjected to experimental validation.

TechniquePrincipleApplication to this compound Design
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein.Ranking virtual derivatives based on their predicted binding score to a specific enzyme or receptor.
3D-QSAR Correlates the 3D structural properties of molecules with their biological activity.Guiding modifications to the scaffold to enhance activity based on steric and electrostatic field analysis.
Pharmacophore Screening Identifies molecules that match the key 3D chemical features required for binding.Searching large databases for novel scaffolds that could act on the same target as known imidazoquinolines.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.Filtering out designed compounds with poor predicted pharmacokinetic profiles early in the design process.

This table outlines common in silico methods used for the design and screening of novel derivatives based on a core scaffold.

Molecular Mechanisms of Biological Interaction of 1h Imidazo 4,5 G Quinoline Derivatives

Target Identification and Mechanistic Elucidation at the Molecular Level

The biological effects of imidazoquinoline derivatives are initiated through precise interactions with specific molecular targets. Elucidating these interactions is key to understanding their mechanisms of action, which span enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms and Specificity

Imidazoquinoline derivatives have been identified as inhibitors of several key enzyme families, interfering with cellular processes such as signal transduction, DNA replication and repair, and microbial defense mechanisms.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/mTOR Inhibition: Derivatives of imidazo[4,5-c]quinoline have been developed as potent modulators of the PI3K/Akt pathway. nih.gov One prominent example, Dactolisib (NVP-BEZ235), is an imidazo[4,5-c]quinoline derivative that acts as a dual inhibitor of PI3K and mTOR. nih.gov It demonstrates significant inhibitory activity against various PI3K isoforms and mTOR, effectively blocking the signaling cascade. nih.gov The quinoline (B57606) ring is a common structural feature in many PI3K inhibitors. nih.gov A series of imidazo[4,5-c]quinoline compounds have been synthesized and shown to function as dual PI3K/mTOR tool compounds. jlu.edu.cn

DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a member of the PI3K-related kinase (PIKK) family and plays a crucial role in repairing DNA double-strand breaks through non-homologous end joining (NHEJ). nih.govnih.gov Inhibition of DNA-PK is a promising strategy for sensitizing cancer cells to radiation therapy. nih.gov While Dactolisib, an imidazoquinoline, potently inhibits DNA-PK, newer derivatives based on an imidazo[4,5-c]pyridine-2-one scaffold have been developed to achieve greater selectivity for DNA-PK over other PI3K and PIKK family members. nih.gov

Casein Kinase 2 (CK2) Inhibition: Protein kinase CK2 is another serine/threonine kinase implicated in cancer cell proliferation and survival. nih.govresearchgate.net Inhibition of CK2 can sensitize cancer cells to apoptosis. nih.gov Quinoline-based compounds have been identified as potent, ATP-competitive inhibitors of CK2. For instance, 5-substituted benzo[c] jlu.edu.cnacs.orgnaphthyridine-8-carboxylic acid derivatives, which are structurally related to the broader quinoline class, show CK2 inhibition with IC50 values in the nanomolar range. researchgate.netresearchgate.net

Compound ClassTarget Kinase(s)Mechanism of ActionKey Findings
Imidazo[4,5-c]quinolinePI3K, mTORDual inhibitorDactolisib (NVP-BEZ235) shows high inhibitory activity against PI3K isoforms and mTOR. nih.gov
Imidazo[4,5-c]pyridine-2-oneDNA-PKSelective inhibitorDeveloped as potent and selective DNA-PK inhibitors with potential as radiosensitizers. nih.gov
Quinoline DerivativesCasein Kinase 2 (CK2)ATP-competitive inhibitionCertain derivatives show potent inhibition of CK2, enhancing apoptosis in cancer cells. nih.govresearchgate.net

RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of RNA viruses. nih.govnih.gov Its absence in human cells makes it an attractive and specific target for antiviral drug development. nih.gov

A study screening 101 quinoline and quinazoline (B50416) derivatives against the SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting viral RNA synthesis and relatively low cytotoxicity. acs.orgnih.govacs.org Among these, compound I-13e demonstrated the most potent inhibition. nih.gov Furthermore, research into tricyclic quinoline derivatives, specifically imidazo[4,5-g]quinolines, has shown their potential as antiviral agents. nih.gov Several compounds from this class were active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. Compounds 2e and 2h were among the most potent, and in enzyme assays, compound 2h was found to be a potent inhibitor of both BVDV and HCV RdRp. nih.gov

Compound IDVirus TargetEnzyme TargetEC50Reference
I-13e SARS-CoV-2RdRpPotent (exact value not stated) acs.orgnih.govacs.org
2h (Imidazo[4,5-g]quinoline) BVDV, HCVRdRp1-5 µM (BVDV), 3.1 µM (HCV) nih.gov
2e (Imidazo[4,5-g]quinoline) BVDVRdRp1-5 µM nih.gov

Bacterial efflux pumps are membrane proteins that actively extrude a wide array of antimicrobial agents from the cell, contributing significantly to multidrug resistance (MDR). emerypharma.comopenmicrobiologyjournal.com Inhibiting these pumps can restore the efficacy of existing antibiotics. frontiersin.org The quinoline scaffold is a key feature in several classes of efflux pump inhibitors (EPIs). nih.gov

In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to resistance. Studies have shown that alkylaminoquinoline derivatives can inhibit this pump, thereby restoring bacterial susceptibility to various antibiotics. nih.gov The mechanism often involves competitive inhibition, where the EPI competes with the antibiotic for binding to the pump. berkeley.edu This action leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target. nih.gov

DNA topoisomerases are nuclear enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. wikipedia.org These enzymes are validated targets for anticancer drugs, which can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately cell death. wikipedia.org

Numerous quinoline-based compounds have been shown to function as topoisomerase inhibitors. nih.govijmphs.com For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.com One derivative, compound 2E, was found to be highly active in preventing the catalytic activity of Topo IIα, with an inhibition percentage similar to the established drug etoposide. mdpi.com Similarly, imidazoacridinones, which share structural similarities with imidazoquinolines, are known to inhibit topoisomerase II by stimulating the formation of these cleavable complexes. nih.gov

Receptor Modulation Mechanisms (e.g., Adenosine (B11128) Receptors, Toll-like Receptors)

In addition to inhibiting enzymes, imidazoquinoline derivatives can act by modulating the function of cell surface and intracellular receptors, triggering or altering cellular signaling pathways.

Adenosine Receptors: The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) involved in various physiological processes, and its modulation is a target for treating inflammatory conditions and cancer. nih.gov Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3AR. nih.govnih.gov These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist (adenosine) binds. nih.gov

The binding of a PAM like LUF6000 occurs in an extrahelical, lipid-facing allosteric pocket formed by transmembrane domains 1 and 7, and helix 8. nih.gov Specifically, the planar 1H-imidazo[4,5-c]quinolin-4-amine ring system is thought to insert into an aromatic cage. nih.gov This allosteric binding enhances the binding and/or efficacy of the natural agonist, magnifying its signaling effect without directly activating the receptor itself. nih.govnih.gov This mechanism can provide a more nuanced and tissue-specific therapeutic effect compared to direct agonists. nih.gov

Toll-like Receptors (TLRs): Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells and macrophages, and recognize single-stranded viral RNA. nih.gov

Certain imidazoquinoline derivatives, particularly those of the 1H-imidazo[4,5-c]quinoline class, are potent agonists of TLR7 and/or TLR8. nih.govplos.orgfrontiersin.org Compounds like Imiquimod (B1671794) and Resiquimod function as synthetic ligands for these receptors. Upon binding, they trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs. nih.gov This results in the production and release of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α), which bridge the innate and adaptive immune responses. nih.govplos.org The structure-activity relationship is critical; for example, modifications to the N-1 and C-2 positions of the imidazoquinoline ring can dramatically alter the potency and selectivity for TLR7 versus TLR8. nih.gov

Receptor TargetCompound ClassMechanism of ActionBiological Outcome
A3 Adenosine Receptor 1H-Imidazo[4,5-c]quinolin-4-aminesPositive Allosteric ModulationEnhancement of endogenous agonist binding and signaling. nih.govnih.gov
Toll-like Receptor 7/8 1H-Imidazo[4,5-c]quinolinesAgonismActivation of innate immune cells; induction of interferons and cytokines. nih.govplos.org

Nucleic Acid Interaction Modalities (e.g., DNA Intercalation Mechanisms)

The planar polyaromatic structure characteristic of the quinoline core is a common feature in molecules that can interact with DNA. researchgate.net One of the primary mechanisms of such interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This action can disrupt DNA replication and transcription, ultimately leading to cell death, a mechanism exploited by many anticancer agents. researchgate.net

While direct studies on 1H-imidazo[4,5-g]quinoline are limited, the broader class of quinoxaline (B1680401) and quinoline derivatives serves as a model for this interaction. nih.gov DNA intercalators typically possess three key structural features:

A planar polyaromatic system that stacks with DNA base pairs. researchgate.net

Cationic groups that interact with the negatively charged sugar-phosphate backbone of DNA. researchgate.net

A side chain that can occupy one of the DNA grooves. nih.gov

The intercalation process involves the transfer of the compound from an aqueous environment into the hydrophobic space between adjacent DNA base pairs. researchgate.net This can lead to structural distortions of the DNA, such as unwinding of the helix, which can interfere with the function of DNA-processing enzymes like topoisomerases. nih.gov For instance, studies on triazoloquinoxalines, which share structural similarities, have shown them to be effective DNA intercalators and Topoisomerase II inhibitors. nih.gov The binding affinity of these compounds to DNA can be quantified, with potent derivatives exhibiting high association constants. nih.gov

Cellular Pathway Perturbation Studies

The interaction of this compound derivatives at the molecular level translates into the perturbation of complex cellular pathways, leading to diverse biological outcomes such as immune modulation and the induction of cell death in cancer cells.

Immunomodulatory Mechanisms (e.g., Interferon Induction, Cytokine Modulation)

A hallmark of certain imidazoquinoline derivatives is their ability to modulate the immune system. The prototypical compound imiquimod, a 1H-imidazo[4,5-c]quinolin-4-amine, is known for its capacity to induce the production of cytokines, particularly interferon-alpha (IFN-α). nih.govfigshare.com This activity is a key component of its therapeutic effect in various skin conditions. figshare.com

Research has shown that 1H-imidazo[4,5-c]quinolines can stimulate human peripheral blood mononuclear cells (hPBMCs) to produce IFN in vitro. figshare.com This cytokine-inducing property is not universal across all derivatives. Structural modifications can significantly alter the immunomodulatory profile. For instance, while seeking novel tumor necrosis factor-alpha (TNF-α) suppressors, researchers modified an imiquimod analogue that had moderate TNF-α suppressing activity but no IFN-α inducing activity. nih.gov This led to the discovery of 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline, a potent TNF-α suppressor, demonstrating that specific substitutions can shift the biological activity from cytokine induction to suppression. nih.gov

Cell Cycle Regulation at the Molecular Level

Derivatives of the imidazoquinoline scaffold have been shown to exert potent anticancer effects by interfering with the cell cycle. A study on a series of tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives found that the most potent compound induced cell cycle arrest in U-87MG glioblastoma multiforme cells. nih.gov

Flow cytometry analysis revealed that treatment with this derivative led to a significant increase in the sub-G1 and super-G2 phases of the cell cycle. nih.govwaocp.org The accumulation of cells in these phases is indicative of DNA damage and the activation of cell cycle checkpoints, which prevent the cell from proceeding to mitosis. This disruption of normal cell cycle progression is a critical mechanism for inhibiting the proliferation of cancer cells. nih.gov Other studies on related indolo[2,3-b]quinoline derivatives have shown that they can down-regulate the expression of key proliferative proteins such as proliferating cell nuclear antigen (PCNA) and Ki67, further contributing to the cessation of cell division. mdpi.com

Apoptotic Induction Pathways

In addition to halting the cell cycle, many imidazoquinoline derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a key therapeutic goal in oncology.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). A tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative was shown to significantly increase cellular ROS levels in glioblastoma cells. waocp.org Elevated ROS can cause oxidative damage to cellular components, including DNA, and trigger apoptotic signaling cascades. waocp.org

This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. The same study demonstrated a significant increase in caspase-3 activity following treatment with the imidazoquinoline derivative. nih.govwaocp.org This indicates the involvement of a caspase-dependent apoptotic pathway. waocp.org Further evidence from other quinoline derivatives suggests that the intrinsic apoptotic pathway is often engaged, characterized by changes in the Bax/Bcl-2 ratio and the upregulation of the tumor suppressor protein p53. mdpi.comrjraap.com The activation of p53 and caspase-3, coupled with the downregulation of anti-apoptotic and proliferative proteins like vascular endothelial growth factor (VEGF), creates a cellular environment that strongly favors apoptosis. mdpi.com

Table 2: Summary of Cellular Pathway Perturbations by Imidazoquinoline Derivatives

Pathway Specific Mechanism Observed Effect Cell Line Reference
Immunomodulation Cytokine Induction Increased Interferon (IFN) production hPBMCs figshare.com
Immunomodulation Cytokine Suppression Potent TNF-α suppression - nih.gov
Cell Cycle Regulation Cell Cycle Arrest Increase in sub-G1 and super-G2 phases U-87MG Glioblastoma nih.govwaocp.org
Apoptotic Induction ROS Generation & Caspase Activation Increased ROS and Caspase-3 activity U-87MG Glioblastoma nih.govwaocp.org
Apoptotic Induction Protein Expression Modulation Upregulation of p53 and Caspase-3; Downregulation of VEGF, PCNA, Ki67 HepG2, HCT-116, MCF-7, A549 mdpi.com

Mechanistic Insights into Anti-Proliferative Effects in Cellular Models

The anti-proliferative activity of this compound derivatives has been a focal point of extensive research, revealing a multifaceted approach by which these compounds impede cancer cell growth. Investigations into their molecular mechanisms have elucidated their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and interfere with crucial enzymatic activities essential for cancer cell survival and proliferation.

A significant mechanism of action for several this compound derivatives is the induction of apoptosis. For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has demonstrated cytotoxic effects against various cancer cell lines by up-regulating apoptotic proteins such as caspase-3 and the tumor suppressor protein p53 mdpi.com. This upregulation leads to a cascade of events culminating in programmed cell death. Further evidence of apoptosis induction was observed with a tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivative, which triggered apoptosis in glioblastoma multiforme cells (U-87MG) through the generation of reactive oxygen species (ROS) and activation of caspase-3 nih.govnih.gov. Similarly, another synthetic quinoline, 9IV-c, was found to induce apoptosis in A549 lung cancer cells through the intrinsic pathway, as indicated by changes in the Bax/Bcl-2 ratio rjeid.com.

In addition to apoptosis, cell cycle arrest is another key mechanism through which these derivatives exert their anti-proliferative effects. The tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivative not only induced apoptosis but also caused a significant increase in the sub-G1 and super-G2 phases of the cell cycle in U-87MG cells, effectively halting cell division nih.govnih.gov. Furthermore, imidazo[4,5-b]phenazine derivatives have been shown to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells ekb.eg. Some quinoline derivatives have also been found to cause cell cycle arrest in the S phase by interfering with DNA synthesis arabjchem.org.

The inhibition of key enzymes involved in cell proliferation and survival is another critical aspect of the anti-proliferative action of this compound derivatives. Notably, some derivatives have been identified as potent inhibitors of topoisomerases I and IIα ekb.eg. Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death mdpi.comnih.gov. For example, certain pyrazolo[4,3-f]quinoline derivatives have shown the ability to inhibit topoisomerase IIα activity mdpi.com.

Furthermore, imidazo[4,5-c]quinoline derivatives have been developed as effective modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway nih.govnovartis.com. This signaling pathway is frequently overactive in many cancers and plays a central role in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can effectively stifle tumor cell progression.

Another novel mechanism involves the downregulation of specific proteins that promote cancer cell proliferation and invasion. For example, the quinoline compound 91b1 has been shown to exert its anticancer effects by downregulating the expression of Lumican, a protein associated with increased tumorigenesis mdpi.com. Conversely, the derivative BAPPN has been found to downregulate the expression of proliferative proteins such as vascular endothelial growth factor (VEGF), proliferation cellular nuclear antigen (PCNA), and Ki67 mdpi.com.

The following table summarizes the mechanistic findings for various this compound derivatives in different cellular models.

Derivative Name/ClassCell Line(s)Key Mechanistic Findings
Tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivative (5c) U-87MG (Glioblastoma)Induction of apoptosis via ROS production, caspase-3 activation, and cell cycle arrest at sub-G1 and super-G2 phases. nih.govnih.gov
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) HepG2, HCT-116, MCF-7, A549Upregulation of caspase-3 and p53; downregulation of VEGF, PCNA, and Ki67. mdpi.com
Imidazo[4,5-b]phenazine derivative (4f) MCF-7 (Breast Cancer)Cell cycle arrest at the G2/M phase and induction of apoptosis; potent inhibitor of Topoisomerase IIα. ekb.eg
Pyrazolo[4,3-f]quinoline derivative (2E) Multiple cancer cell linesInhibition of topoisomerase IIα activity. mdpi.com
Quinoline derivative (91b1) A549, AGS, KYSE150Downregulation of Lumican expression, leading to reduced cell proliferation, migration, and invasion. mdpi.com
Imidazo[4,5-c]quinoline derivatives Not specifiedPotent and effective modulators of the PI3K/PKB pathway. nih.govnovartis.com
9IV-c ((E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine) A549 (Lung Cancer)Induction of apoptosis via the intrinsic pathway (alteration of Bax/Bcl-2 ratio). rjeid.com
2,4,5-Trisubstituted quinoline derivatives Not specifiedDNA interaction leading to inhibition of DNA synthesis and S phase cell cycle arrest. arabjchem.org

Advanced Spectroscopic Characterization Techniques for 1h Imidazo 4,5 G Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 1H-imidazo[4,5-g]quinoline derivatives, the aromatic protons of the quinoline (B57606) and imidazole (B134444) rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents.

The precise chemical shifts and coupling constants (J) are highly sensitive to the nature and position of substituents on the heterocyclic core. For instance, in a study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are isomers of the [4,5-g] system, aromatic protons were observed in the δ 7.3 to 8.1 ppm range. nih.gov The proton on the imidazole ring (H-2) often appears as a distinct singlet. Protons on substituents will have characteristic shifts; for example, the protons of a methylene (B1212753) group (CH₂) attached to a nitrogen atom in an isobutyl substituent on the imidazole ring of a 1H-imidazo[4,5-c]quinoline derivative were observed as a doublet at δ 4.48 ppm. researchgate.net

Table 1: Illustrative ¹H NMR Data for Protons on Substituted Imidazoquinoline Scaffolds Note: Data is for derivatives of the isomeric 1H-imidazo[4,5-c]quinoline scaffold and serves to illustrate typical chemical shift ranges.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ar-H7.90–8.44m- researchgate.net
Ar-H (H-7)7.61t7.6 researchgate.net
Ar-H (H-8)7.48t7.5 researchgate.net
Imidazole CH=N (H-2)8.36s- researchgate.net
N-CH₂4.48d7.4 researchgate.net
COCH₃2.53s- researchgate.net

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The carbon atoms within the fused aromatic rings of the this compound skeleton typically resonate between δ 115 and 160 ppm. rsc.org The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the effects of any substituents.

For example, the carbon atoms of the quinoline moiety directly bonded to nitrogen (e.g., C-5a, C-9a) are found further downfield. In a substituted 1H-imidazo[4,5-c]quinoline derivative, carbon signals were observed across a broad range, with aromatic carbons appearing from δ 116.2 to 152.1 ppm. researchgate.net The carbon of the imidazole C=N group is also characteristic. Carbons from aliphatic substituents, such as an isobutyl group, appear in the upfield region of the spectrum (e.g., δ 19.8 to 54.0 ppm). researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Imidazoquinoline Scaffold Note: Data is for a derivative of the isomeric 1H-imidazo[4,5-c]quinoline scaffold.

Carbon AssignmentChemical Shift (δ, ppm)Reference
Aromatic/Heteroaromatic C116.2 researchgate.net
Aromatic/Heteroaromatic C121.5 researchgate.net
Aromatic/Heteroaromatic C126.8 researchgate.net
Aromatic/Heteroaromatic C127.0 researchgate.net
Aromatic/Heteroaromatic C133.2 researchgate.net
Aromatic/Heteroaromatic C142.9 researchgate.net
Aromatic/Heteroaromatic C145.4 researchgate.net
Aromatic/Heteroaromatic C152.1 researchgate.net
C=O196.5 researchgate.net
N-CH₂54.0 researchgate.net
CH28.9 researchgate.net
COCH₃26.8 researchgate.net
CH₃19.8 researchgate.net

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C signals, especially for complex derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the quinoline and substituent moieties. For example, COSY spectra can confirm the relationship between H-5, H-6, H-7, and H-8 of the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound derivatives, the fragmentation pattern is influenced by the fused ring system and the nature of the substituents. Common fragmentation pathways for quinoline-type structures can involve the loss of small, stable neutral molecules like HCN from the heterocyclic rings. rsc.org A study on related pyridine (B92270)/quinoline derivatives bearing an imidazole moiety noted that a common feature in the LC-MS spectra was the appearance of a fragment ion at m/z = 157, corresponding to a 2,2'-bipyridine (B1663995) ion, indicating a complex rearrangement and fragmentation process. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each unique combination of atoms has a specific exact mass. HRMS is a definitive method for confirming the chemical formula of a newly synthesized this compound derivative. For example, in the characterization of a related compound with the formula C₁₄H₁₀N₂, the calculated exact mass for the molecular ion [M]⁺ was 206.0844, while the experimentally found mass was 206.0840, confirming the elemental composition. rsc.org

Table 3: Example of HRMS Data for an Imidazo-fused Aromatic Compound

Molecular FormulaCalculated Exact Mass (m/z)Found Mass (m/z)Reference
C₁₄H₁₀N₂206.0844206.0840 rsc.org
C₈H₆N₂S162.0252162.0250 rsc.org
C₂₃H₂₆N₄I485.1202485.1200 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of synthesized this compound derivatives and for analyzing complex reaction mixtures.

In an LC-MS analysis, the sample is first injected into an HPLC system, where individual components are separated based on their affinity for the stationary and mobile phases. Each separated component then enters the mass spectrometer, which provides its mass spectrum. This allows for the confirmation of the identity of the main product and the identification of any impurities or byproducts based on their molecular weights. LC-MS has been effectively used to determine the structure and purity of various pyridine and quinoline derivatives bearing imidazole or benzimidazole (B57391) moieties. researchgate.net In some cases, LC-MS can even reveal the presence of isomers within a sample. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For imidazoquinoline derivatives, this method provides critical insights into their ground-state electronic structure and the energy required to promote electrons to higher energy orbitals.

Derivatives of the imidazoquinoline class typically exhibit distinct absorption bands in the UV-Vis region, which are attributable to π→π* and n→π* electronic transitions within the aromatic system. For instance, a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside, an isomer of the target compound, displays dramatic changes in its absorption spectrum associated with its protonated and deprotonated forms nih.gov.

The specific position and intensity of these absorption bands are highly sensitive to the structural modifications of the core molecule. A comparative study between imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines revealed that altering the core structure from the latter to the former results in a significant blue shift (hypsochromic effect) in the absorption spectra researchgate.netresearchgate.net. This shift highlights how changes in the fused ring system alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption bands observed in certain imidazole derivatives are often attributed to π→π* transitions researchgate.net.

Table 1: UV-Vis Absorption Maxima for Selected Imidazoquinoline Derivatives

Compound λabs (nm) Solvent
Imidazo[5,1-a]isoquinoline (B3349720) derivative (1a) 333 Chloroform
Imidazo[1,5-a]quinoline (B8571028) derivative (2a) 360 Chloroform
Imidazo[5,1-a]isoquinoline derivative (1b) 344 Chloroform
Imidazo[1,5-a]quinoline derivative (2b) 375 Chloroform
1H-Pyrazolo[3,4-b]quinoline derivative ~390 Various

Data compiled from studies on various imidazoquinoline isomers and derivatives researchgate.netnih.gov.

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, reflecting alterations in its absorption or emission spectra. This phenomenon is a powerful tool for understanding the electronic distribution in both the ground and excited states of a molecule. Many quinoline-based compounds exhibit solvent-dependent absorption, where polar solvents can cause a shift to longer wavelengths (a bathochromic or red shift) nih.govresearchgate.net.

This shift is often indicative of a change in the dipole moment of the molecule upon electronic excitation. In cases of positive solvatochromism, the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvents and a reduction in the energy required for the transition nih.gov. The study of solvatochromic behavior provides valuable information on the nature of the electronic transitions and the influence of the local environment on the molecule's properties.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is employed to investigate the photophysical properties of molecules after they have absorbed light, providing data on emission characteristics, energy loss, and efficiency of the fluorescence process.

Following excitation, imidazoquinoline derivatives often exhibit strong fluorescence. For example, imidazo[1,5-a]quinolines are known to emit intense blue luminescence researchgate.netuni-giessen.de. The emission wavelength is highly dependent on the molecular structure, including the substitution pattern and the specific isomeric form of the imidazoquinoline core.

A study on newly synthesized imidazo[5,1-a]isoquinolines demonstrated that these compounds have a characteristic hypsochromic effect (blue shift) in their emission compared to the homologous imidazo[1,5-a]quinolines researchgate.netuni-giessen.de. Specific derivatives have been engineered to achieve targeted emission wavelengths; for instance, a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline was found to have an emission maximum at 446 nm, while a 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline emitted at an even shorter wavelength of 431 nm researchgate.netuni-giessen.deuni-giessen.de. This tunability is a key feature for their application as emitter molecules in technologies like organic light-emitting diodes (OLEDs) researchgate.netuni-giessen.de.

Table 2: Emission Maxima for Selected Imidazoquinoline Derivatives

Compound λem (nm) Solvent
Imidazo[5,1-a]isoquinoline derivative (1a) 415 Chloroform
Imidazo[1,5-a]quinoline derivative (2a) 450 Chloroform
Imidazo[5,1-a]isoquinoline derivative (1b) 429 Chloroform
Imidazo[1,5-a]quinoline derivative (2b) 461 Chloroform
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline 446 Not Specified
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline 431 Not Specified

Data compiled from studies on various imidazoquinoline isomers and derivatives researchgate.netuni-giessen.deuni-giessen.de.

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the separation of the emission signal from the excitation light, enhancing detection sensitivity mdpi.comnih.gov.

Imidazoquinoline derivatives are noted for their significant Stokes shifts. For example, a series of imidazo[1,5-a]quinolines exhibited Stokes shifts of approximately 124 ± 22 nm, which is substantially larger than the 84.5 ± 22.5 nm observed for their imidazo[5,1-a]isoquinoline counterparts uni-giessen.de. Certain substituted derivatives can display exceptionally large shifts, with one compound showing a Stokes shift of 206 nm researchgate.net. Large Stokes shifts are often attributed to significant changes in geometry or electronic structure between the ground and excited states, such as intramolecular charge transfer (ICT) mdpi.comnih.gov. The fluorescence of these compounds can be highly sensitive to environmental factors; for instance, the presence of water can shift the emission to longer wavelengths and increase the Stokes shift value mdpi.com.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. This parameter is critical for applications requiring bright fluorescent labels. The quantum yield of imidazoquinoline derivatives is strongly influenced by their chemical structure.

Methodologies for determining quantum yield typically involve comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as quinine (B1679958) sulfate (B86663) nih.gov. Research has shown that strategic chemical modifications can significantly enhance quantum efficiency. For example, a maximum fluorescence quantum yield of 48% was achieved for a newly synthesized 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline with an optimized substitution pattern researchgate.netuni-giessen.deuni-giessen.de. Conversely, certain substituents, such as a nitro group, can almost completely quench the fluorescence, resulting in a very low quantum yield uni-giessen.de. The strategic design of these molecules has led to derivatives with quantum yields ranging from low values up to 0.79 (79%) in the best-case scenarios for related styrylquinolines mdpi.com.

Table 3: Fluorescence Quantum Yields for Selected Imidazoquinoline Derivatives

Compound Quantum Yield (ΦF)
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline 0.33 (33%)
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline 0.48 (48%)
Imidazo[1,5-a]quinoline derivative (2b) 0.34 (34%)
Styrylquinoline derivative (3f) 0.079 (7.9%)

Data compiled from various studies on imidazoquinoline and related quinoline derivatives researchgate.netuni-giessen.deuni-giessen.demdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a unique molecular "fingerprint."

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the imidazole ring, the quinoline system, and the N-H and C-H bonds. While the synthesis and IR characterization of this compound have been reported in the scientific literature, specific spectral data from these reports are not detailed in the available literature clockss.orgclockss.org. However, based on the known frequencies for its constituent parts, a predictive analysis of its IR spectrum can be made.

The primary vibrational modes anticipated for this compound include:

N-H Stretching: The imidazole moiety contains a secondary amine (N-H) group. This bond typically exhibits a moderate to strong absorption band in the region of 3200-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

Aromatic C-H Stretching: The molecule's fused aromatic ring system (quinoline and imidazole) will produce characteristic C-H stretching vibrations, which are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3150 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings are expected to appear in the fingerprint region, between 1450 cm⁻¹ and 1650 cm⁻¹. These bands are often strong and can be numerous due to the complex conjugated system.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the rings. These typically appear as strong absorptions in the 650-900 cm⁻¹ region.

The following table summarizes the expected IR absorption bands and their corresponding functional groups for this compound.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3500N-H StretchImidazole Ring
3000-3150C-H StretchAromatic Rings
1450-1650C=N and C=C StretchFused Aromatic System
650-900C-H Bend (out-of-plane)Aromatic Rings

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision.

A crystallographic analysis of this compound would provide invaluable, unambiguous information, including:

Molecular Confirmation: Absolute confirmation of the compound's chemical structure and connectivity.

Conformational Details: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the planarity of the fused ring system.

Solid-State Packing: Insight into how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the N-H of the imidazole ring and a nitrogen atom of a neighboring molecule) and pi-pi stacking interactions between the aromatic rings.

Despite its importance, a search of the current scientific literature did not yield any published reports on the single-crystal X-ray structure of the parent compound, this compound. While crystallographic data exists for various derivatives of the isomeric 1H-imidazo[4,5-c]quinoline, this information cannot be directly extrapolated to the [4,5-g] isomer due to differences in molecular geometry and crystal packing. Therefore, no experimental crystallographic data for this compound is currently available.

The table below outlines the type of data that would be obtained from a successful X-ray crystallographic study.

Crystallographic ParameterInformation ProvidedData for this compound
Crystal SystemThe basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic).Not Available
Space GroupThe set of symmetry operations for the unit cell.Not Available
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Not Available
Bond Lengths / AnglesPrecise measurements of the distances between atoms and the angles between bonds.Not Available
Intermolecular InteractionsDetails of hydrogen bonding, pi-pi stacking, and other non-covalent forces.Not Available

Potential Applications of 1h Imidazo 4,5 G Quinoline Derivatives in Chemical Sciences

Development of Molecular Probes and Chemical Tools

The distinct photophysical and binding properties of the 1H-Imidazo[4,5-g]quinoline core make it an attractive candidate for the design of molecular probes and chemical tools for interrogating biological and chemical systems.

Fluorescent Probes for Biological System Interrogation

Derivatives of the isomeric benzo[g]imidazo[4,5-c]quinoline have been successfully developed as fluorescent probes for biological applications. These probes leverage changes in their fluorescence properties upon interaction with specific biological targets to enable their detection and imaging.

A notable example is a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside, designated as (BIQ)A, which was designed to monitor base-pair formation in oligodeoxynucleotide (ODN) duplexes. This probe exhibits distinct photophysical properties depending on its protonation state, with a pKa of 6.2 for the monomeric form. This property allows for a dramatic change in its absorption and fluorescence spectra upon changes in the local environment. nih.gov

In the context of an ODN duplex, the protonation of (BIQ)A is induced when it is positioned opposite a cytosine base, even under slightly alkaline conditions. This specific interaction leads to the formation of a stable (BIQ)A-C base pair. The protonation-induced shift in the fluorescence emission provides a clear signal for the presence of cytosine. This ability to discriminate cytosine from other nucleobases through changes in fluorescence intensity and wavelength highlights the potential of such derivatives as sensitive bioprobes for genetic analysis and for studying the structure of nucleic acids. nih.gov

Table 1: Photophysical Properties of a Fluorescent Benzo[g]imidazo[4,5-c]quinoline Nucleoside Probe

PropertyValueCondition
pKa (monomer)6.2-
InteractionForms stable base pair with CytosineIn ODN duplex
Detection MechanismInduced protonation upon base pairingChanges in absorption and fluorescence spectra

This data is based on a closely related isomer, benzo[g]imidazo[4,5-c]quinoline.

Radioligands for Receptor Binding Studies

The 1H-Imidazo[4,5-c]quinoline scaffold, an isomer of the title compound, has been extensively studied for its interaction with various biological receptors. Derivatives of 1H-Imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). rsc.orgnih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, enhancing the effect of the natural ligand.

The development of radiolabeled versions of these molecules is a promising avenue for receptor binding studies. A feasible route for the radio-iodination of a 4-phenylamino substituent on the 1H-imidazo[4,5-c]quinoline core has been proposed. This would involve the synthesis of a trialkylstannyl precursor, which can then undergo a radio-iodination reaction to introduce a radioactive iodine isotope (e.g., ¹²⁵I). The resulting radioligand would be a valuable tool for in vitro binding assays to characterize the allosteric binding site on the A3AR. rsc.org Such studies are crucial for understanding the structure-activity relationships of these modulators and for the design of new therapeutic agents.

The effect of these 1H-imidazo[4,5-c]quinolin-4-amine derivatives on the dissociation of an agonist radioligand, [¹²⁵I]I-AB-MECA, from the human A3AR has been demonstrated. Several derivatives were shown to significantly slow the dissociation rate of the agonist, a characteristic feature of allosteric enhancers. nih.gov

Table 2: Effect of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives on Agonist Radioligand Dissociation from the A3 Adenosine Receptor

CompoundRemaining [¹²⁵I]I-AB-MECA Bound (%)
Control26
Derivative 171
Derivative 255
Derivative 342

This data is based on a closely related isomer, 1H-imidazo[4,5-c]quinoline.

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms in the this compound scaffold makes it an excellent ligand for the coordination of metal ions. The imidazole (B134444) and quinoline (B57606) rings provide multiple potential binding sites, allowing for the formation of a diverse range of metal complexes with interesting structural and electronic properties.

Formation of Metal Complexes with this compound Ligands

Derivatives of imidazoquinolines and related structures have been shown to form stable complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgrdd.edu.iquomustansiriyah.edu.iq The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit different stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios. rsc.org The specific nature of the metal ion, the substituents on the ligand, and the reaction conditions all play a role in determining the final structure of the complex. The formation of these complexes can be confirmed through various analytical techniques, including elemental analysis, mass spectrometry, and spectroscopic methods. rdd.edu.iquomustansiriyah.edu.iq

Investigation of Binding Modes and Coordination Geometries

The this compound ligand can adopt various binding modes when coordinating to a metal center. It can act as a bidentate ligand, coordinating through one nitrogen atom from the imidazole ring and one from the quinoline ring. The specific nitrogen atoms involved in coordination can vary, leading to different chelate ring sizes and complex geometries.

Studies on related metal complexes with ligands containing imidazole and quinoline moieties have revealed a range of coordination geometries. For instance, octahedral geometries are commonly observed for Mn(II), Co(II), and Ni(II) complexes, while Cu(II) complexes can exhibit square planar or distorted octahedral geometries. rsc.orgrdd.edu.iqnih.gov The coordination geometry is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. Spectroscopic techniques such as UV-Vis and IR spectroscopy, along with magnetic susceptibility measurements, are instrumental in elucidating the coordination environment of the metal ion in these complexes. rdd.edu.iquomustansiriyah.edu.iq

Table 3: Common Coordination Geometries of Transition Metal Complexes with Imidazole and Quinoline-Based Ligands

Metal IonTypical Coordination Geometry
Mn(II)Octahedral
Co(II)Octahedral
Ni(II)Octahedral
Cu(II)Square Planar / Distorted Octahedral

Materials Science Applications

While the application of this compound derivatives in materials science is an emerging area, their unique structural and electronic properties suggest significant potential. The ability of these compounds to form stable metal complexes opens up possibilities for the creation of novel functional materials.

The formation of coordination polymers is one such avenue. The multitopic nature of the this compound ligand, with its multiple nitrogen donor sites, allows it to act as a bridging ligand between metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. These materials can exhibit interesting properties such as porosity, which could be exploited for applications in gas storage and separation, or catalysis. The strong π-π stacking interactions observed in the solid-state structures of related heterocyclic compounds can also play a crucial role in directing the self-assembly of these materials and influencing their properties. brieflands.com

Furthermore, the fluorescent properties of this compound derivatives could be harnessed in the development of chemical sensors. By functionalizing the core structure with specific recognition moieties, it may be possible to design materials that exhibit a change in their fluorescence upon binding to a target analyte. nih.gov This could lead to the development of sensitive and selective sensors for environmental monitoring or industrial process control.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitter Molecules

There is currently no publicly available scientific literature detailing the synthesis, characterization, or application of this compound derivatives as emitter molecules in OLEDs. Consequently, no data on their electroluminescent properties, such as emission wavelengths, quantum efficiencies, or device lifetimes, can be presented. The potential of this class of compounds in the field of organic electronics remains an open area for future investigation.

Photosensitizer Applications

Similarly, a thorough search of scientific databases yields no studies on the use of this compound derivatives as photosensitizers. Research into the photochemical properties of these compounds, including their ability to generate reactive oxygen species upon light excitation—a key characteristic for photosensitizers used in applications like photodynamic therapy—has not been reported. As such, their efficacy and potential in this area of chemical science are yet to be determined.

Future Research Directions and Unexplored Avenues for 1h Imidazo 4,5 G Quinoline

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the 1H-Imidazo[4,5-g]quinoline scaffold is a prime candidate for these in silico approaches. drughunter.comnih.govnih.govnih.gov Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models specifically for this class of compounds. mdpi.com By correlating the three-dimensional structural features of various this compound derivatives with their biological activities, 3D-QSAR models can predict the potency of novel, unsynthesized analogues. nih.govcambridgemedchemconsulting.com This predictive power significantly reduces the time and cost associated with synthesizing and screening large numbers of compounds.

Furthermore, ML algorithms can build predictive models for various physicochemical and pharmacokinetic properties, guiding the design of derivatives with improved drug-like characteristics. mdpi.com The integration of these computational tools will enable a more targeted and efficient exploration of the chemical space surrounding this compound, accelerating the identification of lead candidates for a multitude of diseases.

Table 1: Application of AI/ML in this compound Research

AI/ML TechniqueApplicationPotential Outcome
3D-QSAR Predict the biological activity of novel derivatives based on their 3D structure.Rapid identification of potent compounds; reduced need for extensive synthesis.
Generative Models Design entirely new this compound structures with desired properties.Expansion of intellectual property; discovery of novel mechanisms of action.
Molecular Docking Simulate the binding of derivatives to protein targets to predict affinity and interaction modes.Target identification and validation; lead optimization.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of virtual compounds.Early deselection of candidates with poor drug-like properties; improved success rates in later stages.

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research must employ a suite of advanced biophysical techniques to elucidate these mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool that can provide detailed information about ligand-target interactions in solution. 1H-NMR has already been instrumental in studying the metabolism of related imidazoquinolines and confirming the chemical structures of synthesized derivatives. mdpi.com Future studies should utilize advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, to map the binding epitopes of this compound derivatives on their protein targets. These experiments can identify the specific protons on the ligand that are in close contact with the receptor, guiding further structural modifications to enhance binding affinity.

X-ray Crystallography offers the potential for high-resolution structural information of this compound derivatives bound to their target proteins. While crystallographic studies have been performed on related heterocyclic systems, obtaining a co-crystal structure of a this compound derivative with its biological target would be a significant breakthrough. nih.gov This would provide a precise, atomic-level view of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern the interaction. Such structural insights are invaluable for structure-based drug design efforts.

Calorimetric techniques , such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are essential for a complete thermodynamic characterization of binding events. mdpi.comacs.org ITC directly measures the heat released or absorbed during binding, allowing for the determination of key thermodynamic parameters including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). drughunter.com This information provides a deeper understanding of the driving forces behind the interaction, which cannot be obtained from structural studies alone. mdpi.com DSC can be used to assess the thermal stability of the target protein in the presence and absence of the ligand, providing further insights into the binding mechanism and its effect on protein conformation.

Table 2: Biophysical Techniques for Mechanistic Studies

TechniqueInformation GainedImplication for Drug Design
NMR Spectroscopy Ligand-receptor interactions in solution, binding epitopes, conformational changes.Guides modification of specific functional groups to improve binding.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex.Enables precise structure-based design and optimization of inhibitors.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile of binding (Kd, ΔH, ΔS).Elucidates the driving forces of binding for rational lead optimization.
Differential Scanning Calorimetry (DSC) Changes in protein thermal stability upon ligand binding.Confirms target engagement and provides insights into binding-induced conformational changes.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of this compound-based drug discovery is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Future research should prioritize moving beyond traditional multi-step syntheses, which are often low-yielding and generate significant waste.

Microwave-assisted organic synthesis (MAOS) represents a significant improvement over conventional heating methods. For related fused heterocyclic systems like imidazo[4,5-c]quinolines, microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and simplify purification procedures. nih.govcambridgemedchemconsulting.comresearchgate.net Applying this technology to the synthesis of the this compound core and its derivatives is a critical next step. The development of one-pot, microwave-assisted protocols would further enhance efficiency and align with the principles of green chemistry. nih.govrsc.org

Continuous flow chemistry offers another powerful platform for the sustainable synthesis of quinoline-based compounds. nih.govnih.govacs.orgnih.govspirochem.com Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety when dealing with hazardous intermediates, and allow for straightforward scalability. nih.gov Translating the synthesis of this compound to a continuous flow process could lead to higher throughput, improved purity, and reduced environmental impact compared to batch processing. nih.govspirochem.com

Furthermore, there is a pressing need to explore novel catalytic systems that are both efficient and sustainable. This includes the development of metal-free catalytic reactions , which avoid the cost and toxicity associated with many transition metal catalysts. nih.gov Research into iodine-mediated cyclizations or other organocatalytic approaches, which have shown promise for other imidazoquinoline isomers, could yield greener synthetic routes to the this compound scaffold. nih.gov The use of eco-friendly solvents, such as water or bio-derived solvents, should also be a primary consideration in the design of new synthetic pathways. patsnap.com

Diversification of Chemical Space for Expanded Application Potential

The therapeutic utility of the this compound scaffold can be significantly expanded by systematically exploring its chemical space. This involves the synthesis and evaluation of a wide array of derivatives to establish comprehensive Structure-Activity Relationships (SAR).

Future research should focus on the strategic modification of the this compound core at multiple positions. Studies on the related 1H-imidazo[4,5-c]quinoline isomer have demonstrated that substitutions at the 2- and 4-positions can profoundly influence biological activity, for instance, modulating the compound's effect as an allosteric enhancer of the A3 adenosine (B11128) receptor. nih.govnih.gov Similar systematic explorations for the this compound scaffold are necessary to map how different functional groups at various positions impact potency, selectivity, and the mechanism of action against different biological targets. acs.org

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound. drughunter.comnih.govcambridgemedchemconsulting.comspirochem.com This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. patsnap.com For example, replacing a metabolically labile ester group with a more stable amide or a heterocyclic ring can significantly improve a compound's pharmacokinetic profile. drughunter.com Future work should involve the systematic application of classical and non-classical bioisosteres to the this compound scaffold to generate derivatives with enhanced drug-like properties.

The creation of diverse chemical libraries based on the this compound core is essential for screening against a wide range of biological targets. This will not only help in optimizing activity for known targets but also facilitate the discovery of entirely new therapeutic applications for this versatile scaffold, a process known as drug repositioning or repurposing.

Table 3: Strategies for Chemical Space Diversification

StrategyDescriptionGoal
Systematic SAR Studies Synthesizing and testing derivatives with varied substituents at all accessible positions of the scaffold.To understand the relationship between chemical structure and biological activity, guiding rational design.
Bioisosteric Replacement Exchanging functional groups with others that have similar steric and electronic properties.To optimize potency, selectivity, and pharmacokinetic (ADME) properties. nih.govspirochem.com
Fragment-Based Linking Growing or linking small molecular fragments from different positions on the scaffold.To explore new binding pockets and improve affinity for the target.
Scaffold Hopping Designing related but structurally distinct core structures that retain key pharmacophoric features.To generate novel intellectual property and overcome limitations of the original scaffold.

Collaborative Research Frameworks for Comprehensive Compound Characterization

To maximize the research output and avoid duplicative efforts, the establishment of collaborative frameworks is essential for the comprehensive characterization of this compound and its derivatives. The complexity of modern drug discovery necessitates a multidisciplinary approach that is often beyond the scope of a single research group.

An Open Science Consortium focused on N-heterocyclic compounds, including the this compound family, could be a powerful model. rsc.org Such a consortium would bring together academic chemists, biologists, computational scientists, and industry partners. The goals would be to:

Create a shared compound library: A centralized, accessible library of synthesized this compound derivatives would allow for widespread biological screening.

Standardize biological assays: Adopting standardized protocols for primary screening would ensure that data generated across different laboratories are comparable and reliable.

Share data openly: A central database for depositing and accessing screening results, SAR data, and structural information in real-time would accelerate the pace of discovery for the entire community.

Pool resources and expertise: Collaborative efforts would allow for access to specialized equipment and expertise, such as high-throughput screening facilities, advanced biophysical instrumentation, and specialized computational resources, that may not be available to individual labs.

These collaborative frameworks, fostering partnerships between academia and industry, can bridge the gap between basic research and clinical development. rsc.org By sharing knowledge, resources, and risk, such initiatives can significantly de-risk and accelerate the development of new medicines based on the this compound scaffold.

Q & A

Q. What are the key synthetic strategies for preparing 1H-Imidazo[4,5-g]quinoline derivatives?

The synthesis typically involves cyclization reactions of diaminoquinoline precursors. For example:

  • Condensation with α-keto acids : Reacting 5,6-diaminoquinolines with α-keto acids in refluxing ethanol yields imidazoquinoline derivatives, though competing pathways (e.g., pyrido[2,3-g]quinoxaline formation) may occur depending on steric hindrance and reaction conditions .
  • Phosphorus oxychloride (POCl₃)-mediated cyclization : Substituted 1H-imidazo[4,5-c]quinoline-5-oxide intermediates can be synthesized using POCl₃ in toluene/DMF at 100°C, with yields ranging from 39% to 78% depending on substituents (e.g., adamantyl, cyclohexyl) .
  • Reductive cyclization : Starting from nitroquinoline derivatives, SnCl₂-mediated reduction generates diamino intermediates, which are then condensed with aldehydes to form imidazoquinoline cores .

Q. Key Characterization Tools :

  • ¹H/¹³C NMR : Confirms regiochemistry and substituent orientation (e.g., adamantyl groups show distinct proton environments at δ 2.21 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., C₂₀H₂₂N₃⁺: observed 304.1823 vs. calculated 304.1808) .

Q. How can researchers optimize yields in imidazoquinoline synthesis?

Yield optimization depends on:

  • Reaction Temperature : POCl₃-mediated cyclization at 100°C improves conversion rates compared to lower temperatures .
  • Steric and Electronic Effects : Bulky substituents (e.g., 1-adamantanyl) may reduce yields (39%) due to hindered cyclization, while smaller groups (e.g., tetrahydro-2H-pyran-4-yl) achieve higher yields (57–78%) .
  • Purification Methods : Neutralization to pH 6–7 after cyclization minimizes byproduct formation, as seen in the isolation of 2-cyclohexyl derivatives (61% yield) .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions modulate biological activity?

  • TNF-α Suppression : 2-Substituted derivatives (e.g., adamantanyl) exhibit enhanced TNF-α inhibition due to improved hydrophobic interactions with protein targets. SAR studies show a 10-fold increase in potency compared to unsubstituted analogs .
  • Antiviral Activity : Imidazo[4,5-g]quinolines with electron-withdrawing groups (e.g., nitro) demonstrate micromolar activity against BVDV, likely by inhibiting viral RNA-dependent RNA polymerase (RdRp) .
  • Allosteric Modulation : 4-Amine derivatives act as allosteric modulators of adenosine receptors, with binding affinities (Ki) in the nanomolar range .

Q. Methodological Approach :

  • Docking Simulations : Molecular dynamics models correlate substituent hydrophobicity with RdRp binding pocket occupancy .
  • In Vitro Assays : TNF-α suppression is quantified via ELISA, while antiviral activity is measured using plaque reduction assays .

Q. How can computational methods resolve contradictions in reaction pathway outcomes?

Conflicting reports on cyclization pathways (e.g., imidazoquinoline vs. pyridoquinoxaline formation) arise from steric and electronic factors:

  • Steric Hindrance : Alkyl substituents on diaminoquinolines (e.g., 7-methyl) favor imidazoquinoline formation by blocking alternative nucleophilic attack .
  • Acidic vs. Neutral Conditions : Acidic media promote α-keto acid condensation to pyridoquinoxalines, while neutral conditions favor imidazoquinoline cyclization .
    Validation Strategy :
  • Control Experiments : Varying pH, temperature, and substituent size can isolate dominant pathways.
  • DFT Calculations : Predict thermodynamic favorability of intermediates (e.g., transition state energies for cyclization steps) .

Q. What safety protocols are critical for handling imidazoquinoline intermediates?

  • Phosphorus Oxychloride (POCl₃) : Use inert atmosphere (N₂/Ar) and cold traps to mitigate toxic gas release .
  • Chlorinated Intermediates : Avoid direct skin contact with 4-chloro derivatives (e.g., 99010-64-7), which require glovebox handling and PPE .
  • Storage : Store light-sensitive intermediates (e.g., nitrobenzylidene derivatives) in amber vials at –20°C .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent products (e.g., imidazoquinoline vs. pyridoquinoxaline)?

  • Key Factors :
    • Substituent Position : 5,6-Diaminoquinolines with 7-alkyl groups (e.g., methyl) sterically block pyridoquinoxaline formation, directing reactivity toward imidazoquinoline .
    • Reagent Stoichiometry : Excess α-keto acid (≥2 equiv) shifts equilibrium toward pyridoquinoxalines .
      Resolution :
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Crystallography : Single-crystal X-ray diffraction of intermediates clarifies regioselectivity .

Q. How can researchers validate the biological relevance of imidazoquinoline derivatives?

  • In Vitro/In Vivo Models :
    • TNF-α Suppression : Use LPS-stimulated macrophages to measure cytokine inhibition (IC₅₀ values) .
    • Antiviral Activity : Test against BVDV in bovine cell lines, with EC₅₀ values compared to ribavirin .
  • Target Engagement : Radioligand binding assays (e.g., ³H-adenosine for receptor modulation) confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.